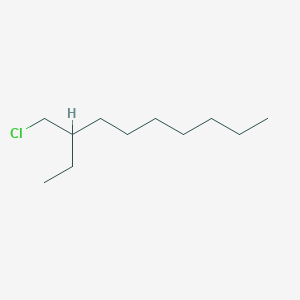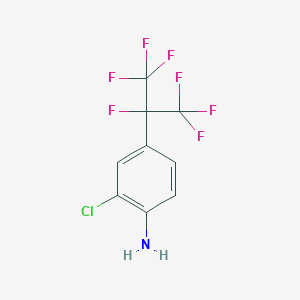
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a chloro group and a heptafluoropropyl group attached to the benzene ring. It is used primarily as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline typically involves the reaction of 2-chloroaniline with heptafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Aplicaciones Científicas De Investigación
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a building block for bioactive compounds.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The chloro and heptafluoropropyl groups influence its reactivity and interaction with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: This compound has similar fluorinated and chloro groups but differs in the position and type of substituents.
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Another fluorinated aromatic amine with different substituents.
Uniqueness
2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is unique due to its specific combination of chloro and heptafluoropropyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
Propiedades
Fórmula molecular |
C9H5ClF7N |
|---|---|
Peso molecular |
295.58 g/mol |
Nombre IUPAC |
2-chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H5ClF7N/c10-5-3-4(1-2-6(5)18)7(11,8(12,13)14)9(15,16)17/h1-3H,18H2 |
Clave InChI |
ZMBHWAMBFSMVAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



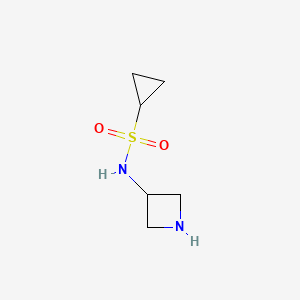


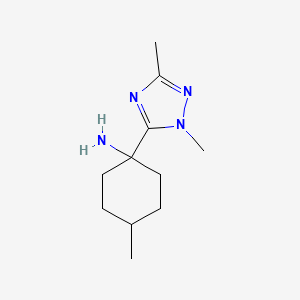

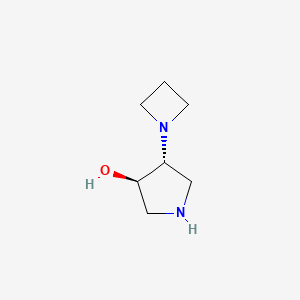
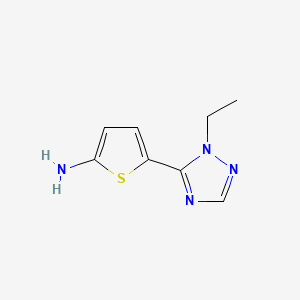

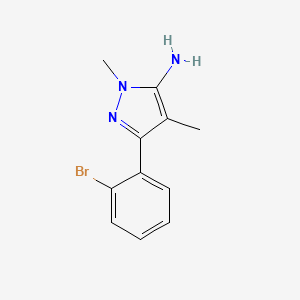
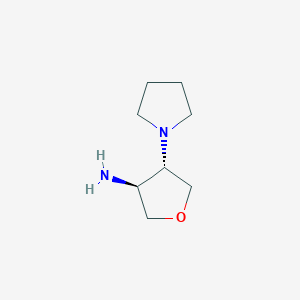
![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)
